molecular formula C10H19NO2 B1444230 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol CAS No. 1495122-68-3

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol

Cat. No. B1444230
CAS RN: 1495122-68-3
M. Wt: 185.26 g/mol
InChI Key: XQOOZCFJRUQRTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH 2” and "AlCl 2 H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .


Molecular Structure Analysis

The molecular formula of 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol is C10H19NO2 . The molecular weight is 185.26 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol are not fully detailed in the search results. The molecular weight is 185.26 .

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry :

    • Research has shown that carbohydrate-derived bicyclic azetidin-3-ones, which are related to the compound , serve as stable and divergent intermediates for synthesizing highly substituted azetidines. These compounds have potential as scaffolds for novel complex azetidines (Martínez & Fleet, 2014).
    • Another study highlights the transformation of certain azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. This process involves a stepwise reaction that includes the formation of 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines (Mollet, D’hooghe & de Kimpe, 2011).
  • Biological and Medicinal Applications :

    • Azetidine iminosugars derived from D-glucose, which are similar to the queried compound, have been found to exhibit significant inhibitory activity against amyloglucosidase from Aspergillus niger. This demonstrates their potential use in enzyme inhibition (Lawande et al., 2015).
    • In the realm of antibacterial agents, research on 7-azetidinylquinolones, which contain azetidinyl moieties, has revealed that their stereochemical configuration is crucial for enhancing in vitro activity and oral efficacy, suggesting potential applications in developing new antibacterial drugs (Frigola et al., 1995).
  • Chemical Structure and Properties :

    • Studies on the mass spectra of azetidin-3-ols and related compounds have been conducted to understand their fragmentation pathways and structural properties. This knowledge is important for the development of synthetic strategies and applications in various chemical fields (Clark & Hill, 1976).
    • The crystal and molecular structure of related azetidin-3-ols has been determined, providing insights into the stability and conformation of these compounds, which is crucial for their application in synthesis and drug design (Ramakumar, Venkatesan & Rao, 1977).
  • Process Development and Optimization :

    • There has been a focus on developing optimized processes for the preparation of azetidin-3-ol derivatives, which are important intermediates in the commercial synthesis of various compounds. This involves the use of cost-effective and commercially available starting materials, highlighting the industrial importance of these compounds (Reddy et al., 2011).

properties

IUPAC Name

1-[(1-hydroxycyclohexyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-9-6-11(7-9)8-10(13)4-2-1-3-5-10/h9,12-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOOZCFJRUQRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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